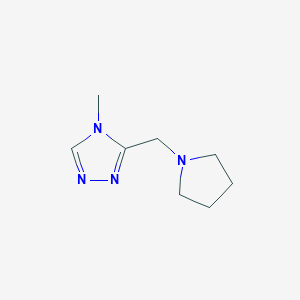

4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-3-(pyrrolidin-1-ylmethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11-7-9-10-8(11)6-12-4-2-3-5-12/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMYBBYHLAJHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-1,2,4-triazole-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazole ring and pyrrolidin-1-ylmethyl group play crucial roles in binding to the active sites of these targets, modulating their activity and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Pharmacological Activity

Anticonvulsant Activity :

- 3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (5f) ():

This compound demonstrated potent anticonvulsant activity (ED50 = 37.3 mg/kg) and low neurotoxicity (PI = 11.3). The alkoxy and aryloxy substituents likely enhance lipid solubility, aiding blood-brain barrier penetration. In contrast, the target compound’s pyrrolidine group may improve water solubility while retaining CNS activity due to its amine functionality .

- 3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (5f) ():

- Antioxidant Activity: 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles (): These derivatives showed antioxidant activity surpassing BHA/BHT, attributed to electron-donating groups like pyridyl and chlorophenyl.

Substituent Effects on Material Properties

Corrosion Inhibition :

Optoelectronic Applications :

Structural Analogues in Drug Development

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole ():

This compound, with a methoxypyrrolidine substituent, is used in pharmaceutical R&D for its stereochemical complexity. The target compound’s pyrrolidinylmethyl group may offer similar versatility in drug design, enabling interactions with biological targets via hydrogen bonding .Pyrazole-Containing Triazole Thioethers ():

Derivatives like 3-allylthio-5-(1-methyl-3-trifluoromethylpyrazol-4-yl)-4-phenyl-4H-1,2,4-triazole showed herbicidal activity. Replacing thioether with pyrrolidine could alter bioactivity by reducing electrophilicity and increasing basicity .

Data Table: Key Structural and Functional Comparisons

Biologische Aktivität

4-Methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is with a molecular weight of approximately 168.21 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. A study focusing on various triazole compounds highlighted that modifications to the triazole ring can enhance antibacterial and antifungal activities. Specifically, compounds similar to this compound demonstrated promising results against several pathogens, including Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

Triazoles have been studied for their ability to inhibit various enzymes. Notably, this compound has been evaluated for its potential as a farnesyltransferase inhibitor. Farnesyltransferase plays a critical role in post-translational modification of proteins involved in cell proliferation and survival. The compound showed comparable activity to established inhibitors in this class .

Study 1: Anticholinesterase Activity

In a series of experiments assessing anticholinesterase activity, derivatives of triazoles were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE). The results indicated that certain modifications to the triazole structure significantly enhanced inhibitory potency. For instance, compounds with pyrrolidine moieties exhibited increased binding affinity to the AChE active site .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 31.8 | Non-competitive inhibition |

| Compound B | 54.3 | Competitive inhibition |

Study 2: Antifungal Activity

A study published in Phytomedicine evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results showed that this compound exhibited significant antifungal activity with an IC50 value lower than that of fluconazole .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in microorganisms and human cells. The triazole ring facilitates hydrogen bonding and π-stacking interactions with active sites on target proteins.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, a pyrazole intermediate can be synthesized via condensation of diethyl oxalate with ketones under basic conditions (e.g., sodium hydride in toluene) . Subsequent cyclization with hydrazine hydrate forms the triazole core . Optimization includes:

- Temperature : 165°C for microwave-assisted synthesis to reduce reaction time .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysts : Copper sulfate/sodium ascorbate systems improve click chemistry yields for triazole formation .

Purity is ensured via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms regiochemistry of the triazole ring and substitution patterns (e.g., pyrrolidinylmethyl group) .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z vs. calculated) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .

Q. What are the critical parameters to consider when scaling up the synthesis from milligram to gram quantities?

- Methodological Answer :

- Reaction Vessel Design : Use microwave reactors for uniform heating in large-scale reactions .

- Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .

- Safety : Monitor exothermic reactions during scaling; inert atmospheres prevent oxidation of thioether groups .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data observed in different assay systems for this compound?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, enzyme isoforms). Strategies include:

- Orthogonal Assays : Compare antifungal activity in both broth microdilution (CLSI M38) and agar diffusion assays .

- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism in one assay reduces observed activity .

- Control Compounds : Include triazole antifungals (e.g., fluconazole) as benchmarks to normalize data .

Q. What computational approaches are suitable for predicting the binding affinity of this triazole derivative with target enzymes like 14α-demethylase?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with the heme cofactor and hydrophobic contacts with the active site .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories .

- QSAR Models : Corporate substituent effects (e.g., pyrrolidinylmethyl’s bulk) to predict activity trends across analogs .

Q. How does the pyrrolidin-1-ylmethyl group influence pharmacokinetic properties compared to other triazole analogs?

- Methodological Answer :

- Lipophilicity : The pyrrolidine ring increases logP by ~0.5 units compared to unsubstituted triazoles, enhancing membrane permeability (measured via PAMPA assay) .

- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) show reduced metabolism due to steric hindrance from the pyrrolidine moiety .

- Solubility : Salt formation (e.g., hydrochloride) improves aqueous solubility for in vivo studies .

Q. What strategies resolve crystallographic disorder in structural determination using SHELX software?

- Methodological Answer :

- Occupancy Refinement : Assign partial occupancies to disordered atoms (e.g., pyrrolidine ring conformers) using SHELXL’s PART instruction .

- Thermal Ellipsoid Constraints : Apply RIGU/SADI restraints to maintain reasonable bond lengths/angles .

- Twinned Data : Use TWIN/BASF commands for datasets with overlapping reflections due to crystal twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.